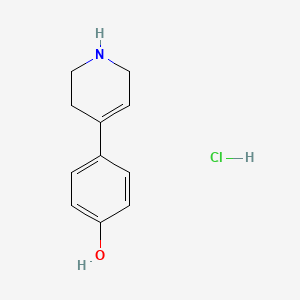

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

Beschreibung

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is a heterocyclic organic compound featuring a tetrahydropyridine ring fused to a phenol group. Its synthesis likely involves coupling tetrahydropyridine derivatives with phenol-containing precursors, followed by hydrochloride salt formation for stability.

Eigenschaften

IUPAC Name |

4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGZFANLOBAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585845 | |

| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90684-15-4 | |

| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, reduced tetrahydropyridine derivatives, and substituted phenol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research indicates that 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride exhibits neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Parkinson's disease (PD). Its structure allows it to interact with dopaminergic pathways, potentially mitigating the progressive loss of response to L-DOPA therapy in PD patients .

Case Study: Parkinson’s Disease

A study published in the European Journal of Pharmacology highlighted the compound's potential in protecting dopaminergic neurons from degeneration caused by inflammatory processes associated with PD . This suggests that the compound could play a role in developing new therapeutic strategies aimed at preserving neuronal function.

Biochemical Research

Proteomics Research

The compound is utilized in proteomics studies due to its ability to interact with specific proteins involved in cellular signaling pathways. It is often employed as a biochemical tool to elucidate mechanisms underlying various biological processes .

Case Study: Protein Interaction Studies

In proteomic applications, this compound has been used to investigate protein interactions that are crucial for understanding cellular responses to stress and inflammation. These studies are pivotal for developing drugs targeting specific protein interactions in diseases .

Synthesis and Chemical Reactions

The compound serves as an intermediate in synthesizing more complex molecules. Its unique tetrahydropyridine moiety can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. In neurological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride and its analogs:

Structural and Functional Insights:

- Substituent Effects: Fluorine (): Enhances metabolic stability and receptor binding via electronegativity, making it suitable for α1A antagonists . Methyl Ester (): Balances reactivity and stability; esters are often prodrugs metabolized to active carboxylic acids. Benzimidazolone (): Adds a rigid heterocyclic moiety, likely altering receptor selectivity compared to simpler phenyl derivatives.

- Phenolic -OH Group (Target Compound): The hydroxyl group in the target compound enhances aqueous solubility and hydrogen-bonding interactions, which may improve binding to polar receptor sites. However, it could also reduce metabolic stability compared to halogenated or alkylated analogs.

Biologische Aktivität

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride (CAS No. 90684-15-4) is a compound of interest due to its potential neuroprotective and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 211.69 g/mol

- Melting Point : 226-228 °C

- Boiling Point : 330.3 °C (predicted)

- Density : 1.120 g/cm³ (predicted)

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Neuroprotective Effects : The compound has demonstrated significant neuroprotective activity against oxidative stress in neuronal cell lines. It exhibits a capacity to scavenge free radicals and inhibit oxidative damage, which is critical in neurodegenerative diseases such as Parkinson's disease .

- MAO-B Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to the metabolism of neurotoxins that can contribute to neurodegeneration. This inhibition is comparable to established MAO-B inhibitors like selegiline and rasagiline .

- Antioxidant Activity : The compound's ability to reduce lipid peroxidation and its radical-scavenging capabilities have been validated in various assays, indicating a robust antioxidant profile .

In Vitro Studies

A study conducted on SH-SY5Y neuronal cells indicated that this compound significantly protected against hydrogen peroxide-induced oxidative stress. The compound reduced cell death and preserved mitochondrial function .

In Vivo Studies

In animal models of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), treatment with this compound resulted in improved motor function and reduced neuronal loss in the substantia nigra region of the brain. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a tetrahydropyridine precursor (e.g., 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride) and introduce the phenol moiety via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst) to improve yield. For example, use Pd(PPh₃)₄ in a DMF/H₂O system under inert atmosphere for coupling reactions .

- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to verify the tetrahydropyridine ring (δ ~2.5–3.5 ppm for CH₂ groups) and phenolic –OH (δ ~9–10 ppm). Compare with PubChem data for analogous piperidine derivatives .

- X-ray crystallography : If single crystals are obtainable, resolve the structure to confirm stereochemistry (e.g., chair conformation of the tetrahydropyridine ring) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~252.7 g/mol) .

Q. What are the key stability considerations for this compound during storage?

- Methodology :

- Store as a hydrochloride salt at –20°C under anhydrous conditions to prevent hydrolysis of the tetrahydropyridine ring .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., oxidized pyridine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Receptor binding assays : Use standardized protocols (e.g., radioligand displacement assays for serotonin/dopamine receptors) to compare results across labs. Control for batch-to-batch purity variations .

- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., IC₅₀ values) with recent studies on structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify trends or outliers .

Q. What strategies are effective for studying the compound’s mechanism of action in neurological models?

- Methodology :

- In vitro models : Use primary neuronal cultures or SH-SY5Y cells to assess effects on neurotransmitter release (e.g., HPLC detection of dopamine/serotonin) .

- Molecular docking : Simulate interactions with targets like 5-HT₃ receptors using AutoDock Vina; validate with mutagenesis studies .

- Kinetic studies : Measure on/off rates via surface plasmon resonance (SPR) to differentiate competitive vs. allosteric modulation .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

- Methodology :

- Prodrug design : Modify the phenol group with acetyl or PEGylated moieties to enhance blood-brain barrier permeability .

- Metabolic stability : Use liver microsomes (human/rat) to identify major metabolites (e.g., cytochrome P450-mediated oxidation) and adjust substituents to block degradation sites .

Analytical and Safety Considerations

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Methodology :

- HPLC-DAD/MS : Detect trace intermediates (e.g., unreacted phenol precursors) with a limit of quantification (LOQ) ≤0.1% .

- Elemental analysis : Verify Cl⁻ content in the hydrochloride salt (theoretical ~12.5%) to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.